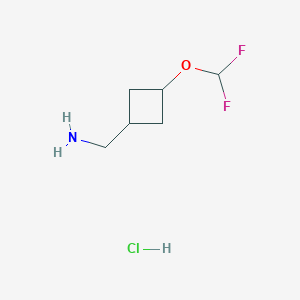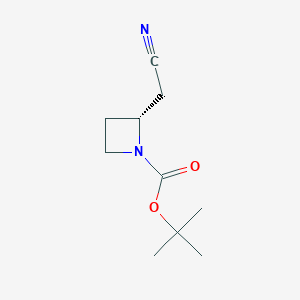![molecular formula C14H15F2N3O2 B13053438 Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13053438.png)
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry . The presence of the difluoropyrrolidinyl group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate, can be achieved through various methods such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often involve the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学的研究の応用
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine scaffold is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The difluoropyrrolidinyl group may enhance the compound’s binding affinity and selectivity for its targets.
類似化合物との比較
Ethyl 7-(3,3-difluoropyrrolidin-1-YL)imidazo[1,2-A]pyridine-3-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Naphthalenyl imidazo[1,2-a]pyridines: Undergo hydroxydifluoromethylation reactions.
The unique structural features of this compound, such as the difluoropyrrolidinyl group, distinguish it from other similar compounds and contribute to its specific properties and applications.
特性
分子式 |
C14H15F2N3O2 |
|---|---|
分子量 |
295.28 g/mol |
IUPAC名 |
ethyl 7-(3,3-difluoropyrrolidin-1-yl)imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H15F2N3O2/c1-2-21-13(20)11-8-17-12-7-10(3-5-19(11)12)18-6-4-14(15,16)9-18/h3,5,7-8H,2,4,6,9H2,1H3 |
InChIキー |
OPCXPXWUHVARFE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)N3CCC(C3)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Chloro-1-ethyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B13053361.png)



![4,5-Difluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13053389.png)




![7-[(3R)-3-(2,5-dioxopyrrolidin-1-yl)pyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B13053430.png)


